Cas no 2104045-34-1 (1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one)

1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one is a chiral pyrrolidine derivative featuring a propynone moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its stereochemically defined (R)-configuration ensures precise enantioselectivity in asymmetric reactions, particularly in the development of bioactive compounds. The alkyne group offers versatile reactivity for click chemistry, cycloadditions, and cross-coupling applications, while the pyrrolidine ring enhances structural diversity in heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors and receptor modulators due to its rigid, compact scaffold. High purity and well-defined stereochemistry make it a reliable building block for targeted molecular design.
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one structure
2104045-34-1 structure
Product Name:1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one
CAS No:2104045-34-1
MF:C7H9NO
MW:123.152461767197
CID:6101878
PubChem ID:165464813
Update Time:2025-10-30

1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one
    • 2104045-34-1
    • EN300-798996
    • Inchi: 1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h1,6,8H,3-5H2/t6-/m1/s1
    • InChI Key: CJUKRFPQLFZHJI-ZCFIWIBFSA-N
    • SMILES: O=C(C#C)[C@H]1CCCN1

Computed Properties

  • Exact Mass: 123.068413911g/mol
  • Monoisotopic Mass: 123.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.1Ų

1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798996-1.0g
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one
2104045-34-1 95%
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Enamine
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Enamine
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Enamine
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1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one Related Literature

Additional information on 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one

Research Brief on 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one (CAS: 2104045-34-1): Recent Advances and Applications in Chemical Biology and Medicinal Chemistry

The compound 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one (CAS: 2104045-34-1) has recently emerged as a promising scaffold in chemical biology and medicinal chemistry due to its unique structural features and versatile reactivity. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the significance of this chiral pyrrolidine derivative as a key intermediate in the synthesis of bioactive molecules. The presence of both a pyrrolidine ring and a propynone moiety enables diverse chemical modifications, making it a valuable building block for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing covalent inhibitors targeting cysteine proteases, with particular efficacy against SARS-CoV-2 main protease (Mpro).

Structural-activity relationship (SAR) investigations have revealed that the (R)-configuration at the pyrrolidine ring is crucial for maintaining biological activity. Computational docking studies suggest that this stereochemistry optimizes interactions with target proteins while the propynone group serves as an effective Michael acceptor for covalent binding. Researchers at several pharmaceutical companies have incorporated this scaffold into their fragment-based drug discovery programs, reporting enhanced binding kinetics compared to traditional non-covalent inhibitors.

In neuroscience applications, derivatives of 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one have shown remarkable potential as modulators of neurotransmitter systems. A recent Nature Chemical Biology paper described its use in developing selective dopamine D3 receptor ligands with improved blood-brain barrier penetration. The propargyl group appears to contribute significantly to both the pharmacokinetic properties and target engagement of these compounds.

The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2024 Organic Letters publication detailed an asymmetric catalytic route using chiral copper complexes that achieves >99% ee with excellent yield. This development addresses previous challenges in large-scale production and has facilitated more extensive biological evaluation of derivatives.

From a safety perspective, preliminary toxicological studies indicate that the core scaffold demonstrates favorable in vitro safety profiles, though researchers note that the reactivity of the propynone moiety requires careful consideration in drug design. Current work focuses on optimizing the balance between covalent binding efficiency and selectivity to minimize off-target effects.

Looking forward, 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one continues to attract significant research attention as a privileged structure in medicinal chemistry. Ongoing clinical trials featuring derivatives of this compound for oncology and neurodegenerative diseases suggest its translational potential. The compound's versatility positions it as a valuable tool for both therapeutic development and chemical biology probe design in the coming years.

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